N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide
Description
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes cyclopropyl and sulfonyl groups attached to a pyrimidine ring
Properties
IUPAC Name |
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-9-16-12(10-4-5-10)8-13(17-9)18-14(19)15(2,3)22(20,21)11-6-7-11/h8,10-11H,4-7H2,1-3H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUZBMYJGIVLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC(=O)C(C)(C)S(=O)(=O)C2CC2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the pyrimidine ring, introduction of the cyclopropyl groups, and the attachment of the sulfonyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine
- N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2,5-difluorobenzenesulfonamide
- N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-1-phenylcyclobutane-1-carboxamide
Uniqueness
N-(6-cyclopropyl-2-methylpyrimidin-4-yl)-2-cyclopropylsulfonyl-2-methylpropanamide stands out due to its unique combination of cyclopropyl and sulfonyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
